6-Carbamoyl-4-cyclopropoxynicotinic acid
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Overview
Description
6-Carbamoyl-4-cyclopropoxynicotinic acid is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol This compound is of interest due to its unique structure, which includes a nicotinic acid core substituted with a carbamoyl group and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the carbamoyl and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Carbamoyl-4-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Carbamoyl-4-cyclopropoxynicotinic acid include other nicotinic acid derivatives with various substituents, such as:
- 6-Carbamoyl-4-methoxynicotinic acid
- 6-Carbamoyl-4-ethoxynicotinic acid
- 6-Carbamoyl-4-propoxynicotinic acid
Uniqueness
What sets this compound apart is its cyclopropoxy group, which imparts unique steric and electronic properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical intermediate .
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)7-3-8(16-5-1-2-5)6(4-12-7)10(14)15/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
VQYPWAYJHYAUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)O)C(=O)N |
Origin of Product |
United States |
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